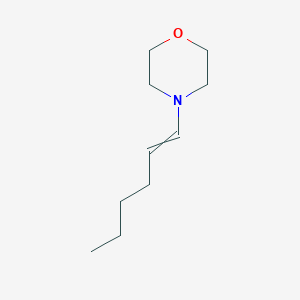

4-(Hex-1-EN-1-YL)morpholine

Description

Significance of Enamine Chemistry in Advanced Synthetic Methodologies

Enamine chemistry represents a cornerstone of modern organic synthesis, providing a robust strategy for the α-functionalization of carbonyl compounds. Enamines are formed from the condensation of a ketone or an aldehyde with a secondary amine, such as morpholine (B109124). fiveable.mewikipedia.org These electron-rich alkenes function as potent carbon nucleophiles, reacting with a wide array of electrophiles to form new carbon-carbon bonds. fiveable.me

A key advantage of using enamines over their enolate counterparts is that they can be formed and reacted under neutral or milder conditions, avoiding the need for strong bases which can lead to side reactions like self-condensation. socratic.org The reactivity of an enamine is derived from the nucleophilic character of the α-carbon atom. cambridge.org This enhanced nucleophilicity allows for efficient reactions, including alkylations and acylations, famously exemplified by the Stork enamine alkylation reaction. wikipedia.orgwikipedia.org This method allows for the selective monoalkylation of ketones and aldehydes, a transformation that is often difficult to achieve directly. wikipedia.org The versatility and selectivity of enamines have secured their place as indispensable tools in the synthesis of complex natural products and pharmaceuticals. numberanalytics.com

Morpholine as a Privileged Heterocyclic Scaffold in Organic Transformations

Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is recognized as a "privileged scaffold" in chemistry. jchemrev.comjchemrev.comnih.gov This designation stems from its frequent appearance in bioactive molecules and its favorable physicochemical properties that are advantageous in drug design. nih.govsci-hub.se The morpholine ring is a versatile and readily accessible synthetic building block. nih.gov

In the context of enamine chemistry, morpholine is a commonly used secondary amine for the generation of highly reactive and useful enamines. wikipedia.org The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and basic compared to similar secondary amines like piperidine. wikipedia.org However, this electronic feature contributes to the formation of stable enamines that are still sufficiently nucleophilic for a variety of synthetic transformations. nih.govuoc.gr The use of morpholine in forming enamines is a classic strategy, often leading to predictable and high-yielding reactions. uoc.gr Its widespread application is seen in various industrial processes and as a building block in the synthesis of numerous pharmaceuticals, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgresearchgate.net

Structural Characterization and Classification of N-Alkenyl Morpholines

N-Alkenyl morpholines are a subclass of enamines characterized by a morpholine ring attached to a carbon-carbon double bond (C=C-N). The key structural feature is the delocalization of the nitrogen's lone pair of electrons into the π-system of the double bond, which confers nucleophilicity to the β-carbon. The geometry of the nitrogen atom in an enamine is sp² hybridized and trigonal planar, which maximizes the overlap between the nitrogen's p-orbital and the π-system of the alkene. masterorganicchemistry.com

These compounds can be classified based on the substitution pattern of the alkenyl group. For instance, 4-(Hex-1-en-1-yl)morpholine is a specific example where the morpholine nitrogen is attached to the C1 position of a hexene chain. The double bond can exhibit E/Z isomerism depending on the substituents attached to it.

The characterization of N-alkenyl morpholines relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: A characteristic strong absorption band for the C=C double bond is typically observed around 1620-1630 cm⁻¹. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the vinylic protons appear at a chemical shift that is influenced by the electron-donating effect of the morpholine nitrogen. rsc.org In ¹³C NMR, the signals for the vinylic carbons are also characteristic, reflecting the electronic nature of the enamine. researchgate.netrsc.org

Studies have shown that the reactivity of enamines can be influenced by the nature of the secondary amine used. Pyrrolidine (B122466) enamines are generally more reactive than those derived from morpholine or piperidine. uoc.gr The lower reactivity of morpholine-enamines is sometimes attributed to the electron-withdrawing effect of the ring oxygen and the pyramidal shape of the nitrogen atom, which can decrease the nucleophilicity of the enamine. nih.gov

Research Context of 4-(Hex-1-EN-1-YL)morpholine within Enamine Frameworks

4-(Hex-1-en-1-yl)morpholine is the enamine formed from the reaction of morpholine and hexanal (B45976). It serves as a key intermediate in organic synthesis, primarily used to introduce a hexanoyl group or a modified hexyl chain into a target molecule via its reaction as a nucleophile.

The synthesis of such enamines is typically achieved by refluxing the parent aldehyde (hexanal) and morpholine, often with azeotropic removal of water using a Dean-Stark apparatus. researchgate.net

The primary utility of 4-(Hex-1-en-1-yl)morpholine lies in its application in C-C bond-forming reactions. As a classic Stork enamine reagent, it can be alkylated or acylated at the α-carbon (C2 of the original hexanal). For example, reaction with an alkyl halide would introduce an alkyl group at this position. Subsequent hydrolysis of the resulting iminium salt intermediate regenerates a carbonyl group, yielding a 2-substituted hexanal. wikipedia.orgwikipedia.org This two-step sequence is a powerful method for the α-alkylation of aldehydes.

While specific, large-scale research dedicated solely to 4-(Hex-1-en-1-yl)morpholine is not extensively documented in leading journals, its role is well-understood within the established principles of enamine chemistry. It is a representative example of an aldehyde-derived enamine, and its reactivity patterns are predictable based on the vast body of work on the Stork enamine reaction and related transformations. fiveable.mecambridge.org Its structural analogs, such as 4-(cyclohex-1-en-1-yl)morpholine, have been studied in reactions like additions to nitroindoles, showcasing the nucleophilic power of these intermediates. researchgate.netrsc.org

Data Tables

Table 1: Physicochemical Properties of 4-(Cyclohex-1-en-1-yl)morpholine (Structural Analog)

| Property | Value | Reference |

| CAS Number | 670-80-4 | nist.gov |

| Molecular Formula | C₁₀H₁₇NO | nist.gov |

| Molecular Weight | 167.25 g/mol | nist.gov |

| Boiling Point | 392.20 K at 1.30 kPa | |

| logP (octanol/water) | 1.777 | |

| Ionization Energy | 7.67 eV |

Table 2: Representative Reaction - Stork Enamine Alkylation

| Reactant 1 | Reactant 2 | Product (after Hydrolysis) | Reaction Type | Key Feature | Reference |

| Enamine (e.g., 4-(Hex-1-en-1-yl)morpholine) | Alkyl Halide (R-X) | α-Alkylated Aldehyde | C-C Bond Formation | Selective monoalkylation at the α-carbon of the original aldehyde. | wikipedia.org |

| Enamine (e.g., 4-(Hex-1-en-1-yl)morpholine) | Acyl Halide (RCOCl) | β-Diketone | Acylation | Forms a 1,3-dicarbonyl compound. | wikipedia.org |

| Enamine (e.g., 4-(Hex-1-en-1-yl)morpholine) | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound | Michael Addition | Conjugate addition to an activated alkene. | fiveable.me |

Structure

3D Structure

Properties

CAS No. |

59119-33-4 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

4-hex-1-enylmorpholine |

InChI |

InChI=1S/C10H19NO/c1-2-3-4-5-6-11-7-9-12-10-8-11/h5-6H,2-4,7-10H2,1H3 |

InChI Key |

JRRNKXMWLSYHST-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CN1CCOCC1 |

Origin of Product |

United States |

Methodologies for the Synthesis of N Hexenyl Morpholine Derivatives

Established Enamine Synthesis from Secondary Amines and Carbonyl Compounds

The most direct and traditional method for synthesizing 4-(Hex-1-en-1-yl)morpholine involves the condensation reaction between a secondary amine (morpholine) and a carbonyl compound (hexanal). This reaction forms an enamine, which is a key intermediate in many organic syntheses.

The reaction between an aldehyde or ketone and a secondary amine to form an enamine is typically catalyzed by an acid. This process involves the initial formation of a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the final enamine product. A common catalyst for this transformation is p-toluenesulfonic acid (PTSA). chempedia.infoorgsyn.org The general procedure involves refluxing a solution of the carbonyl compound, morpholine (B109124), and a catalytic amount of acid in a solvent like toluene (B28343), with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product. orgsyn.org

The synthesis of morpholine enamines from various alkyl methyl ketones has been studied, indicating that reaction conditions can be optimized for maximum yield. chempedia.info While specific data for hexanal (B45976) is not always detailed, the general mechanism is applicable. An excess of morpholine is often used to compensate for its partial loss in the aqueous phase that is removed. orgsyn.org

Table 1: Acid-Catalyzed Synthesis of Morpholine Enamines

| Carbonyl Compound | Catalyst | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Cyclohexanone | p-Toluenesulfonic acid | Toluene | 4-5 hours | 72-80 |

This table presents representative data for analogous reactions. Specific yields for 4-(Hex-1-en-1-yl)morpholine may vary.

In a move towards more environmentally benign and reusable catalysts, zeolites have been employed for enamine synthesis. Zeolites, particularly acidic forms like H-Y zeolite, can act as solid acid catalysts, offering both Brønsted and Lewis acidity. researchgate.net They provide a high surface area for the reaction and facilitate the removal of water, which is adsorbed onto the zeolite surface. researchgate.net This method avoids the need for corrosive homogenous acid catalysts and simplifies product purification, as the catalyst can be removed by simple filtration. researchgate.net

Studies on the synthesis of cyclic enamines from morpholine and various cycloalkanones have demonstrated the efficiency of H-Y zeolite. researchgate.net Compared to traditional catalysts like PTSA or Lewis acids such as TiCl4, zeolites can lead to shorter reaction times and operate under milder conditions. researchgate.net For instance, the synthesis of 1-morpholinocyclohexene using H-Y zeolite showed significantly better performance compared to other catalysts. researchgate.net

Table 2: Comparison of Catalysts for 1-Morpholinocyclohexene Synthesis

| Catalyst | Reaction Time | Yield (%) |

|---|---|---|

| H-Y Zeolite | 1.5 hours | 92 |

| Montmorillonite K-10 | 3 hours | 85 |

This table illustrates the catalytic efficiency of zeolites in a model enamine synthesis.

Advanced Strategies for the Formation of Vinyl Morpholine Systems

Beyond direct condensation, more sophisticated methods have been developed for constructing the vinyl morpholine framework. These strategies offer alternative pathways that can provide greater control over the molecular structure and accommodate a wider range of functional groups.

The synthesis of the morpholine ring itself can be achieved through various ring-opening and cyclization strategies. One such approach involves the SN2-type ring opening of activated aziridines or azetidines with haloalcohols. nih.gov This reaction, typically mediated by a Lewis acid, is followed by an intramolecular cyclization facilitated by a base to form the morpholine ring. nih.gov While this method builds the core morpholine structure, subsequent N-alkenylation would be required to produce the target compound.

Another strategy involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by boron trifluoride etherate, to yield 1,4-oxazines (morpholines). organic-chemistry.org Furthermore, palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes provides another route to various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org These methods are powerful for creating substituted morpholine scaffolds which could then be further functionalized.

Transition metal catalysis offers powerful tools for forming C-N and C=C bonds, essential for constructing 4-(Hex-1-en-1-yl)morpholine. Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reaction, are widely used to create vinyl derivatives. researchgate.netmdpi.com For instance, a vinyl halide could be coupled with a morpholine-containing organometallic reagent, or vice-versa, to form the desired product.

More advanced methods involve the direct C-H activation and functionalization of alkenes. organic-chemistry.org Chemodivergent cross-coupling reactions of acrylamides with vinyl acetate, catalyzed by metals like cobalt, rhodium, or ruthenium, can selectively form vinylated products. organic-chemistry.org Although not directly applied to morpholine, these principles demonstrate the potential for transition metal-catalyzed C-H vinylation to construct the N-vinyl group. Additionally, protocols for the transition metal-free coupling of heterocyclic vinyl chlorides with styrenes have been developed, showcasing alternative pathways for alkene functionalization. nih.gov

Table 3: Examples of Transition Metal-Catalyzed Reactions for C=C Bond Formation

| Reaction Type | Catalyst | Reactants | Product Type |

|---|---|---|---|

| Stille Coupling | Palladium complex | Organotin reagent + Organic halide | Cross-coupled product |

| Suzuki Coupling | Palladium complex | Organoboron reagent + Organic halide | Cross-coupled product |

This table provides an overview of relevant catalytic systems for forming bonds analogous to those in the target molecule.

Olefin transposition, also known as alkene isomerization, is a process where the double bond within a molecule is moved to a different position. This can be a strategic step in synthesis to obtain a specific isomer. Ruthenium-based catalysts, such as N,N,N-pincer Ru-hydride complexes, have been shown to be highly effective for olefin transposition reactions, often proceeding with high yields and selectivity at room temperature. nih.gov

Green Chemistry Principles and Sustainable Approaches in Morpholine Enamine Synthesis

The synthesis of morpholine enamines, such as 4-(Hex-1-en-1-yl)morpholine, is increasingly being guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Traditional methods for enamine synthesis often rely on refluxing solvents like toluene or benzene (B151609) and homogeneous acid catalysts, which pose environmental and operational challenges. Modern sustainable approaches focus on minimizing waste, improving energy efficiency, and utilizing catalysts that can be easily recovered and reused. These strategies include performing reactions under solvent-free conditions, employing recyclable catalysts like zeolites and ionic liquids, and maximizing the incorporation of reactant atoms into the final product, a concept known as atom economy.

Solvent-Free Reaction Conditions

A significant advancement in the sustainable synthesis of morpholine enamines is the adoption of solvent-free reaction conditions, often facilitated by microwave irradiation. Eliminating organic solvents reduces environmental impact, minimizes waste, lowers costs, and simplifies the purification process.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting these reactions efficiently. Unlike conventional heating which transfers energy indirectly through the vessel walls, microwave irradiation heats the reaction mixture directly and internally by interacting with polar molecules. This rapid, "in-core" heating can lead to a dramatic reduction in reaction times—from hours to mere minutes—and often results in higher product yields with fewer byproducts. For the synthesis of enamines, which is a condensation reaction that produces water, the solvent-free approach under microwave conditions can be particularly effective. The high temperatures achieved can rapidly remove the water byproduct, driving the reaction equilibrium towards the product. This method aligns with green chemistry principles by significantly reducing energy consumption and eliminating the need for hazardous solvents.

Utilization of Recyclable Catalysts (e.g., Zeolites, Ionic Liquids)

The move away from traditional homogeneous catalysts, which are difficult to separate from the reaction mixture and cannot be reused, is a cornerstone of green enamine synthesis. Recyclable heterogeneous catalysts and novel solvent systems like ionic liquids offer sustainable alternatives.

Zeolites

Zeolites, particularly acidic forms like H-Y zeolite, have proven to be highly effective heterogeneous catalysts for the synthesis of cyclic enamines from morpholine. These crystalline aluminosilicates possess a porous structure with a high surface area, containing both Brønsted and Lewis acid sites that catalyze the condensation reaction. A key advantage is their ease of separation from the reaction mixture by simple filtration, allowing them to be recovered, reactivated, and reused multiple times without a significant loss of catalytic activity. This recyclability makes them an environmentally and economically attractive alternative to conventional acid catalysts like p-toluenesulfonic acid (p-TsOH) or corrosive Lewis acids such as titanium tetrachloride (TiCl₄).

Research has demonstrated that H-Y zeolite can dramatically accelerate the reaction between morpholine and cyclic ketones, significantly reducing reaction times and improving yields compared to uncatalyzed or homogeneously catalyzed reactions.

| Entry | Catalyst | Reaction Time (hours) | Yield (%) |

| 1 | None | 7.5 | 80 |

| 2 | H-Y Zeolite | 1.25 | 85 |

| 3 | p-TsOH | 4.5 | 82 |

| 4 | Montmorillonite K-10 | 3.0 | 83 |

Data sourced from a study on the synthesis of 1-morpholinocyclohexene, a representative cyclic enamine.

Ionic Liquids

Atom Economy and Efficiency in Morpholine Derivatization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. The ideal reaction has a 100% atom economy, where all atoms from the starting materials are found in the product, and no waste is generated.

The synthesis of 4-(Hex-1-en-1-yl)morpholine is a condensation reaction between morpholine and hexanal. In this process, a molecule of water is eliminated as the sole byproduct.

Reaction: C₄H₉NO (Morpholine) + C₆H₁₂O (Hexanal) → C₁₀H₁₉NO (4-(Hex-1-en-1-yl)morpholine) + H₂O (Water)

The percent atom economy can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

| Compound | Formula | Molecular Weight ( g/mol ) |

| Morpholine | C₄H₉NO | 87.12 |

| Hexanal | C₆H₁₂O | 100.16 |

| Total Reactants | 187.28 | |

| 4-(Hex-1-en-1-yl)morpholine | C₁₀H₁₉NO | 169.27 |

| Water | H₂O | 18.02 |

Calculation:

% Atom Economy = (169.27 g/mol / 187.28 g/mol ) x 100 ≈ 90.38%

This calculation shows that the condensation reaction to form the morpholine enamine is inherently efficient, with over 90% of the atoms from the reactants being incorporated into the desired product. While not perfect due to the elimination of a water molecule, this represents a high level of efficiency compared to other synthetic transformations like Wittig reactions or Gabriel syntheses, which often have atom economies below 50% due to the generation of stoichiometric amounts of high-molecular-weight byproducts. Focusing on reactions with high intrinsic atom economy is a key strategy in sustainable chemical synthesis.

Reaction Pathways and Mechanistic Investigations of 4 Hex 1 En 1 Yl Morpholine

Nucleophilic Reactivity of the Enamine Moiety

Enamines, including 4-(hex-1-en-1-yl)morpholine, are considered neutral nitrogen analogues of enolates and serve as potent carbon nucleophiles. youtube.com The presence of the morpholine (B109124) ring, however, introduces specific electronic effects that modulate this reactivity.

The nucleophilicity of the enamine is a direct consequence of the interaction between the nitrogen atom's lone pair of electrons and the π-system of the carbon-carbon double bond. This interaction increases the electron density on the β-carbon of the enamine, rendering it nucleophilic.

Table 1: Comparative Reactivity of Enamines

| Amine Precursor | Relative Reactivity | Reason for Reactivity Level |

|---|---|---|

| Pyrrolidine (B122466) | Highest | Higher p-character of the nitrogen lone pair in the five-membered ring enhances nucleophilicity. nih.gov |

| Piperidine | Intermediate | Six-membered ring structure provides moderate nucleophilicity. nih.gov |

The nucleophilic character of the β-carbon is best illustrated through resonance theory. The lone pair on the nitrogen atom can be delocalized into the π-system of the double bond, creating a zwitterionic resonance structure.

This resonance hybrid shows a partial negative charge on the β-carbon and a partial positive charge on the nitrogen atom, which is stabilized as an iminium ion. openstax.org This polarization of the enamine double bond is crucial, as it dictates that the β-carbon will be the primary site of attack on electrophilic species. The mechanism for enamine formation itself proceeds through a carbinolamine intermediate, followed by dehydration to form an iminium ion, which is then deprotonated at the α-carbon to yield the final enamine product. openstax.org

Carbon-Carbon Bond Formation Reactions

Leveraging its nucleophilic β-carbon, 4-(hex-1-en-1-yl)morpholine readily participates in reactions that form new carbon-carbon bonds, most notably conjugate additions.

Enamines are classic examples of "soft" nucleophiles, which makes them ideal for Michael addition reactions (also known as 1,4-conjugate additions). youtube.comwikipedia.org In this type of reaction, the enamine adds to an α,β-unsaturated carbonyl compound or other suitable Michael acceptor. The reaction is a powerful and widely used method for the mild formation of carbon-carbon bonds. wikipedia.org The general mechanism involves the nucleophilic attack of the enamine's β-carbon on the β-carbon of the Michael acceptor. youtube.com

Nitroalkenes are potent electrophiles and excellent Michael acceptors due to the strong electron-withdrawing nature of the nitro group. The reaction of enamines with nitroalkenes is a well-established synthetic transformation. For instance, nucleophilic enamines have been shown to add spontaneously to heteroarenes like 3-nitroindole. nih.gov The specific products of these reactions can vary depending on the substrates and reaction conditions, with Michael adducts, [4+2] cycloadducts, and [2+2] adducts all being possible outcomes. researchgate.net

In a notable example involving a related compound, the stoichiometric addition of 4-(cyclohex-1-en-1-yl)morpholine to 3-nitroindole under anhydrous conditions resulted in an unexpected dearomatizing formal ene reaction, forming an indoline (B122111) derivative as a single regioisomer and diastereomer in high yield. researchgate.net This highlights that while the initial step is a Michael-type addition, subsequent intramolecular rearrangements can lead to complex and sometimes unanticipated molecular architectures.

The Michael addition of enamines is generally characterized by high regioselectivity. The nucleophilic attack consistently occurs at the β-carbon of the activated alkene, a preference that can be explained and predicted by examining the partial atomic charges and frontier molecular orbitals of the reactants. researchgate.net Theoretical calculations using chemical descriptors derived from Density Functional Theory (DFT) have been employed to understand the regioselectivity observed in Michael additions to asymmetric divinylic compounds, confirming a preference for attack at the most electrophilically activated β-carbon. scispace.com

Stereoselectivity in these additions can also be achieved, leading to the formation of specific stereoisomers. For example, the reaction between 3-nitroindole and 4-(cyclohex-1-en-1-yl)morpholine was reported to be completely regio- and diastereoselective. nih.gov The stereochemical outcome of such reactions is influenced by the structures of both the enamine and the electrophile, with the transition state geometry determining the final stereochemistry of the adduct. Intramolecular Michael additions have also been developed to afford highly substituted cyclic systems in a stereoselective manner.

Table 2: Research Findings on Enamine Michael Additions

| Enamine | Electrophile | Key Finding | Reference |

|---|---|---|---|

| 4-(cyclohex-1-en-1-yl)morpholine | 3-nitroindole | An unprecedented dearomatizing formal ene reaction occurs in a totally regio- and diastereo-selective manner. | nih.gov |

| 4-(cyclohex-1-en-1-yl)morpholine | 3-nitrobenzofuran | The reaction course leads to the generation of a dienylphenol. |

Alkylation Reactions of Enamines

Enamines, such as 4-(hex-1-en-1-yl)morpholine, serve as effective nucleophiles in alkylation reactions, a process famously developed and explored by Gilbert Stork, leading to what is now known as the Stork enamine alkylation. wikipedia.org The reactivity of the enamine stems from the contribution of a resonance structure where the nitrogen lone pair forms a π-bond with the adjacent carbon, pushing the double bond's π-electrons to the β-carbon and imparting it with a negative charge and significant nucleophilicity. masterorganicchemistry.comwikipedia.org

The general mechanism for the alkylation of an enamine involves three main steps:

Formation of the enamine : This initial step is not detailed here as the subject is the pre-formed enamine, 4-(hex-1-en-1-yl)morpholine.

Nucleophilic Attack : The enamine attacks an electrophilic alkylating agent, typically a reactive alkyl halide such as an allylic, benzylic, or primary iodoalkane. wikipedia.orglibretexts.org The attack occurs from the β-carbon of the enamine onto the electrophilic carbon of the alkyl halide via an SN2 mechanism. makingmolecules.com This step results in the formation of a C-C bond and a transient iminium salt intermediate. libretexts.org

Hydrolysis : The resulting iminium salt is then hydrolyzed, typically with dilute aqueous acid, to regenerate the carbonyl group at the α-carbon and release the secondary amine (morpholine in this case). libretexts.orglibretexts.org

| Step | Description | Key Intermediates |

| 1. Nucleophilic Attack | The β-carbon of 4-(hex-1-en-1-yl)morpholine attacks an alkyl halide (R-X). | Iminium salt |

| 2. Hydrolysis | The iminium salt is treated with aqueous acid. | Alkylated ketone, Morpholine |

Cycloaddition Reactions

The electron-rich double bond of 4-(hex-1-en-1-yl)morpholine makes it an excellent participant in cycloaddition reactions, particularly those that proceed via an inverse-electron-demand mechanism.

In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. However, the polarity of this reaction can be reversed in what is known as the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. wikipedia.org In this variant, an electron-poor diene reacts with an electron-rich dienophile. sigmaaldrich.com Enamines like 4-(hex-1-en-1-yl)morpholine are classic examples of electron-rich dienophiles due to the electron-donating nitrogen atom. wikipedia.org

The reactivity in IEDDA reactions is governed by frontier molecular orbital (FMO) theory. The key interaction occurs between the High Occupied Molecular Orbital (HOMO) of the dienophile and the Low Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.orgacs.org For an electron-rich enamine, the HOMO energy is raised, leading to a smaller energy gap with the LUMO of an electron-deficient diene (e.g., those containing heteroatoms or electron-withdrawing groups like 1,2,4,5-tetrazines). acs.orgnih.gov This smaller energy gap facilitates a more rapid reaction. wikipedia.org

The reaction of an N-alkenyl morpholine with an electron-deficient diene, such as a substituted tetrazine, typically proceeds through a [4+2] cycloaddition to form a bicyclic intermediate. This intermediate is often unstable and can undergo a retro-Diels-Alder reaction, expelling a small molecule like dinitrogen, to yield a dihydropyridazine or pyridazine product. nih.gov This strategy is a powerful tool for synthesizing highly substituted heterocyclic systems under mild conditions. sigmaaldrich.com

The Diels-Alder reaction is renowned for its high degree of stereochemical control. The concerted, pericyclic nature of the reaction dictates that the stereochemistry of the dienophile is retained in the final product. libretexts.org This principle, known as the cis principle, means that if the substituents on the dienophile are cis, they will remain cis in the newly formed six-membered ring, and if they are trans, they will remain trans. masterorganicchemistry.com

When cyclic dienes are used, two potential diastereomeric products, designated endo and exo, can be formed. The endo rule states that the major product is typically the one where the substituents of the dienophile are oriented towards the π-system of the newly forming diene bridge. youtube.com This preference is often attributed to favorable secondary orbital interactions between the substituents of the dienophile and the developing π-system of the diene in the transition state. youtube.com While the exo product is often more thermodynamically stable, the endo product is kinetically favored and forms faster. youtube.com Therefore, in cycloadditions involving 4-(hex-1-en-1-yl)morpholine and a cyclic, electron-poor diene, the formation of the endo product would be anticipated as the major isomer under kinetic control.

Dearomatizing Processes Involving N-Alkenyl Morpholines

N-alkenyl morpholines can act as powerful nucleophiles in reactions that disrupt the aromaticity of heterocyclic systems, providing a route to complex, three-dimensional structures from simple, flat aromatic precursors.

A notable example of this reactivity is the dearomatizing addition of enamines to electron-deficient heteroarenes. Research has shown that nucleophilic enamines can add spontaneously to heteroarenes like 3-nitroindole. nih.gov In a specific study using 4-(cyclohex-1-en-1-yl)morpholine, a close structural analog of 4-(hex-1-en-1-yl)morpholine, a novel dearomatizing process was observed upon reaction with 3-nitroindole. researchgate.net

The reaction proceeds via a nucleophilic attack from the β-carbon of the enamine onto the C2 position of the 3-nitroindole ring. This initial addition disrupts the aromaticity of the indole system. researchgate.net This is followed by a selective proton transfer, resulting in a formal ene-type reaction adduct. researchgate.netmagtech.com.cn This process transforms the planar, aromatic indole into a non-aromatic, three-dimensional indoline structure, creating a new carbon-carbon bond in the process. nih.gov The reaction was found to be high-yielding, even on a gram scale. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Key Transformation | Yield |

| 4-(cyclohex-1-en-1-yl)morpholine | 3-Nitroindole | Dearomatized Indoline Adduct | Nucleophilic addition and proton transfer | 95% researchgate.net |

The dearomatization reaction between 4-(cyclohex-1-en-1-yl)morpholine and 3-nitroindole proceeds with exceptional control over both regioselectivity and diastereoselectivity. nih.gov The process is described as being "totally regio- and diastereo-selective," yielding the dearomatized indoline product as a single regioisomer and diastereomer. researchgate.net

Regioselectivity : The nucleophilic attack from the enamine occurs exclusively at the C2 position of the 3-nitroindole. This high regioselectivity is directed by the electronic nature of the 3-nitroindole, where the C2 position is the most electrophilic site, activated by the electron-withdrawing nitro group at the C3 position.

Diastereoselectivity : The formation of a single diastereomer indicates that the approach of the enamine to the indole and the subsequent proton transfer are highly ordered processes. The specific stereochemical outcome is dictated by a transition state that minimizes steric hindrance and maximizes favorable electronic interactions between the two reacting molecules. The precise structure of the product, confirmed by X-ray crystallography, reveals a specific relative stereochemistry at the newly formed stereocenters. semanticscholar.org This high level of stereocontrol is a key feature of this dearomatization strategy, allowing for the construction of complex molecular architectures with a predictable three-dimensional arrangement.

Mechanistic Elucidation and Transition State Analysis

The formation of 4-(Hex-1-en-1-yl)morpholine is primarily achieved through two distinct synthetic routes: the acid-catalyzed condensation of hexanal (B45976) with morpholine, and the metal-catalyzed hydroamination of 1-hexyne. The mechanistic pathways for these transformations involve different sets of intermediates and transition states, which have been elucidated through a combination of experimental and computational studies on analogous systems.

Pathway 1: Acid-Catalyzed Condensation of Hexanal and Morpholine

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of morpholine on the electrophilic carbonyl carbon of hexanal. This step is typically fast and reversible, leading to a dipolar intermediate. jove.com

Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral carbinolamine (or aminoalcohol) intermediate. libretexts.org

Protonation of the Hydroxyl Group: Under acidic conditions (optimally around pH 4.5), the hydroxyl group of the carbinolamine is protonated by a hydronium ion. jove.com This converts the hydroxyl group into a much better leaving group: water.

Dehydration and Iminium Ion Formation: The lone pair of electrons on the nitrogen atom assists in the elimination of a water molecule. This dehydration step is generally the rate-determining step of the reaction and results in the formation of a resonance-stabilized iminium ion. masterorganicchemistry.comyoutube.com

Deprotonation: A base (such as water or another molecule of morpholine) abstracts a proton from the α-carbon (the carbon adjacent to the C=N bond). chemistrysteps.com The electrons from the C-H bond move to form a C=C double bond, while the electrons from the C=N π-bond move to the nitrogen atom, neutralizing its positive charge and yielding the final enamine product, 4-(Hex-1-en-1-yl)morpholine. youtube.com

Computational studies on related amine-catalyzed reactions highlight that the transition states, particularly for C-C bond formation involving enamines, often adopt half-chair conformations to minimize steric strain. researchgate.net The stabilization of charge in the transition states, such as the one leading to the iminium ion, is crucial for the reaction's progression. researchgate.net

| Step | Intermediate/Transition State | Key Features |

| 1 | Dipolar Adduct | Formation of a new C-N bond; separation of positive (N) and negative (O) charges. |

| 2 | Carbinolamine | Neutral intermediate with a tetrahedral carbon center bonded to both N and OH groups. |

| 3 | Protonated Carbinolamine | The hydroxyl group is protonated to -OH₂⁺, preparing it to be an excellent leaving group. |

| 4 | Iminium Ion Transition State (TS) | Elongated C-O bond as water departs; developing π-character between carbon and nitrogen. This is typically the highest energy point on the reaction coordinate. |

| 5 | Iminium Cation | Planar, resonance-stabilized intermediate with a positive charge on the nitrogen atom. |

| 6 | Enamine Formation TS | A base abstracts the α-proton; involves the simultaneous breaking of a C-H bond and formation of a C=C π-bond. |

Pathway 2: Metal-Catalyzed Hydroamination of 1-Hexyne

The direct addition of an N-H bond across a carbon-carbon triple bond, known as hydroamination, is an atom-economical method to synthesize enamines. nih.gov This reaction is kinetically challenging and requires a catalyst, typically a transition metal complex. nih.gov The mechanism varies significantly depending on the metal center.

Early Transition Metal Catalysis (e.g., Titanium)

For catalysts based on Group 4 metals like titanium, the reaction is widely accepted to proceed through an "imido mechanism". nih.govacs.org

Catalyst Activation: The pre-catalyst, for instance, a complex like [Cp₂TiMe₂], reacts with morpholine to form a titanium-imido complex, which is the catalytically active species. acs.orgorganic-chemistry.org

[2+2] Cycloaddition: The alkyne (1-hexyne) undergoes a reversible [2+2] cycloaddition with the titanium-imido species. This concerted step proceeds through a four-membered transition state to form an azatitanacyclobutene intermediate. acs.org

Protonolysis: The azatitanacyclobutene intermediate is then irreversibly protonated by a molecule of morpholine. This step cleaves the titanium-carbon bond, releasing the enamine product and regenerating the active catalyst to continue the cycle. nih.gov

Computational studies on titanium-catalyzed hydroamination suggest that hemilabile ligands can lower transition state energies by creating a favorable geometric environment for the cycloaddition and protonolysis steps. ubc.ca

Late Transition Metal Catalysis (e.g., Gold)

With late, soft transition metals like gold(I), the mechanism does not typically involve an imido intermediate. Instead, it proceeds through the activation of the alkyne. frontiersin.org

Alkyne Activation: The gold(I) catalyst coordinates to the triple bond of 1-hexyne, increasing its electrophilicity and making it susceptible to nucleophilic attack.

Nucleophilic Attack: A molecule of morpholine attacks the activated alkyne. This can occur via an "outer-sphere" mechanism, where the amine attacks the coordinated alkyne directly, or an "inner-sphere" mechanism involving the insertion of the alkyne into a gold-amide bond. frontiersin.orgresearchgate.net The attack typically follows anti-Markovnikov regioselectivity for terminal alkynes, leading to the desired enamine. libretexts.org

Proton Transfer: A subsequent proton transfer from the nitrogen to the carbon atom, often mediated by the solvent or other species, occurs to form a vinyl-gold intermediate. acs.org

Protodeauration: The vinyl-gold intermediate undergoes protonolysis, where a proton source (like another morpholine molecule acting as an acid) cleaves the gold-carbon bond, releasing the 4-(Hex-1-en-1-yl)morpholine product and regenerating the gold catalyst. acs.org

| Reactant System (Analogous) | Step/Species | Relative Free Energy (kcal/mol) | Reference |

| Phenylacetylene + Aniline (Au Catalyst) | d (Vinyl-gold intermediate) | 0.0 | frontiersin.org |

| [d-e]≠ (Proton Transfer TS) | +19.1 | frontiersin.org | |

| e (Product-catalyst complex) | -1.5 | frontiersin.org | |

| Ethyne + NH₃ (Au Catalyst) | Au(NH₃)(C₂H₂)⁺ | 0.0 | nih.govresearchgate.net |

| Nucleophilic Attack TS | +17.5 | nih.govresearchgate.net | |

| Vinyl-gold Intermediate | -1.2 | nih.govresearchgate.net |

Note: Data is for analogous systems as specific computational studies for the 4-(Hex-1-en-1-yl)morpholine system are not available. The energies represent the relative stability of key intermediates and transition states in the proposed catalytic cycles.

Spectroscopic Characterization and Structural Analysis for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-(hex-1-en-1-yl)morpholine, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the morpholine (B109124) ring are expected to exhibit characteristic signals. Due to the chair conformation of the morpholine ring, the axial and equatorial protons on the carbons adjacent to the nitrogen and oxygen atoms are chemically non-equivalent, leading to complex multiplet patterns. Typically, the protons on the carbons adjacent to the oxygen atom (O-CH₂) appear at a lower field (higher chemical shift) compared to those adjacent to the nitrogen atom (N-CH₂).

The protons of the hexenyl chain would also give rise to distinct signals. The vinylic protons would be observed in the olefinic region of the spectrum, with their coupling constants providing information about the stereochemistry (E/Z isomerism) of the double bond. The signals for the aliphatic protons of the hexyl group would appear at higher fields.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments and their electronic states. The carbon atoms of the morpholine ring typically resonate in a predictable region, with the carbons bonded to the electronegative oxygen and nitrogen atoms appearing at a lower field. The sp² hybridized carbons of the double bond in the hexenyl chain would be readily identifiable in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for 4-(Hex-1-en-1-yl)morpholine

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Morpholine H (O-CH₂) | 3.6 - 3.8 | t | ~4-5 |

| Morpholine H (N-CH₂) | 2.6 - 2.8 | t | ~4-5 |

| Vinylic H (N-CH=) | 5.5 - 6.5 | m | - |

| Vinylic H (=CH-CH₂) | 4.5 - 5.5 | m | - |

| Allylic H (=CH-CH₂) | 1.9 - 2.2 | m | - |

| Methylene H (CH₂) | 1.2 - 1.6 | m | - |

| Methyl H (CH₃) | 0.8 - 1.0 | t | ~7 |

Table 2: Predicted ¹³C NMR Spectral Data for 4-(Hex-1-en-1-yl)morpholine

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Morpholine C (O-CH₂) | 65 - 70 |

| Morpholine C (N-CH₂) | 45 - 50 |

| Vinylic C (N-C=) | 135 - 145 |

| Vinylic C (=C-) | 100 - 110 |

| Allylic C (=C-C) | 30 - 35 |

| Methylene C (CH₂) | 20 - 30 |

| Methyl C (CH₃) | 10 - 15 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., GC-MS, FAB-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. For 4-(hex-1-en-1-yl)morpholine, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fast Atom Bombardment-Mass Spectrometry (FAB-MS) would be highly informative.

The electron ionization (EI) mass spectrum, typically obtained via GC-MS, would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature in the mass spectra of nitrogen-containing compounds is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

The fragmentation pattern would be characterized by cleavages at bonds adjacent to the nitrogen atom and the double bond. A prominent fragmentation pathway for enamines is the α-cleavage, involving the breaking of the bond between the carbon atom adjacent to the nitrogen and the rest of the alkyl chain. This would result in the formation of a stable, resonance-stabilized cation containing the morpholine ring.

Table 3: Predicted Mass Spectrometry Data for 4-(Hex-1-en-1-yl)morpholine

| m/z | Predicted Fragment Ion | Interpretation |

| [M]⁺ | [C₁₀H₁₉NO]⁺ | Molecular Ion |

| [M-CH₃]⁺ | [C₉H₁₆NO]⁺ | Loss of a methyl radical |

| [M-C₄H₉]⁺ | [C₆H₁₀NO]⁺ | α-cleavage, loss of a butyl radical |

| [Morpholine-CH=CH]⁺ | [C₆H₁₀NO]⁺ | Cleavage of the hexenyl chain |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of 4-(hex-1-en-1-yl)morpholine would be expected to show characteristic absorption bands for the C=C double bond, C-N, and C-O bonds. The C=C stretching vibration of the enamine is a key diagnostic peak and typically appears in the region of 1650-1600 cm⁻¹. The C-N stretching vibrations would be observed in the fingerprint region, while the C-O-C stretching of the morpholine ring would also produce a strong, characteristic band.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be well-suited for observing the C=C stretching vibration. The combination of IR and Raman data would provide a comprehensive vibrational analysis of the molecule.

Table 4: Predicted IR and Raman Spectroscopy Data for 4-(Hex-1-en-1-yl)morpholine

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H stretch (alkenyl) | 3000 - 3100 | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 | Strong |

| C=C stretch (enamine) | 1600 - 1650 | 1600 - 1650 | Medium-Strong |

| C-N stretch | 1150 - 1350 | 1150 - 1350 | Medium |

| C-O-C stretch | 1050 - 1150 | 1050 - 1150 | Strong |

Catalytic Applications of N Alkenyl Morpholines in Advanced Organic Synthesis

Organocatalysis Mediated by Morpholine (B109124) Enamines

Morpholine enamines, including N-alkenyl derivatives like 4-(Hex-1-en-1-yl)morpholine, are key intermediates in organocatalysis, facilitating a variety of chemical transformations through the formation of nucleophilic enamines from carbonyl compounds. While enamines derived from pyrrolidine (B122466) have often been favored due to their higher reactivity, recent research has highlighted the potential of morpholine-based systems to offer unique selectivity and efficiency in certain reactions. The lower reactivity of morpholine enamines is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the pronounced pyramidalization of the nitrogen atom, which decreases the nucleophilicity of the enamine. bme.hunih.gov However, strategic design of morpholine-based organocatalysts can overcome these limitations, leading to highly effective catalytic systems. nih.gov

The asymmetric 1,4-addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Organocatalysts based on chiral morpholines have been developed to control the stereochemical outcome of these reactions with high precision. While morpholine enamines are generally less reactive than their pyrrolidine counterparts, the development of specialized morpholine-based catalysts has led to significant advancements in this area. bme.hunih.gov

Recent studies on β-morpholine amino acids as organocatalysts have demonstrated their remarkable ability to catalyze the 1,4-addition of aldehydes to nitroolefins with excellent yields, high diastereoselectivity, and good to exquisite enantioselectivity. nih.govfrontiersin.org These catalysts, despite the inherent lower reactivity of the morpholine enamine, have proven to be highly efficient, often requiring low catalyst loadings. nih.gov The success of these catalysts lies in their specific structural features, which create a well-defined chiral environment around the active site, thus enabling effective stereocontrol. nih.gov

The reaction between various aldehydes and nitroolefins catalyzed by a chiral β-morpholine amino acid derivative has been shown to produce γ-nitroaldehydes with high levels of stereocontrol. The diastereomeric excess (d.e.) and enantiomeric excess (e.e.) are influenced by the nature of the substrates and the reaction conditions. nih.gov

Table 1: Asymmetric 1,4-Addition of Aldehydes to Nitroolefins Catalyzed by a β-Morpholine Amino Acid

| Aldehyde | Nitroolefin | Yield (%) | d.r. (syn/anti) | e.e. (syn) (%) |

|---|---|---|---|---|

| Propanal | (E)-β-Nitrostyrene | 95 | >99:1 | 92 |

| Butanal | (E)-β-Nitrostyrene | 96 | >99:1 | 94 |

| Pentanal | (E)-β-Nitrostyrene | 93 | >99:1 | 95 |

| Hexanal (B45976) | (E)-β-Nitrostyrene | 91 | >99:1 | 96 |

| Propanal | (E)-2-(2-Nitrovinyl)thiophene | 92 | 98:2 | 90 |

Data synthesized from research on β-morpholine amino acid catalysts. nih.gov

Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules from simple starting materials in a single step, offering high atom economy and operational simplicity. Morpholine and its derivatives have found utility in facilitating various MCRs, leading to the efficient construction of diverse heterocyclic scaffolds. mdpi.com For instance, morpholine has been used as a catalyst in the Betti synthesis, a three-component reaction of a phenol, an aldehyde, and an amine, to produce aminobenzylphenols with good yields. mdpi.com

While the direct use of 4-(Hex-1-en-1-yl)morpholine as a catalyst in MCRs is not extensively documented, the underlying principle of enamine catalysis by morpholine derivatives is applicable. The enamine formed from a carbonyl compound and a secondary amine like morpholine can act as a nucleophile in a variety of MCRs, enabling the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single pot.

An example of a multicomponent reaction involving morpholine is the synthesis of 4-aza-podophyllotoxin analogs, where a four-component sequential protocol was developed. acs.org In such reactions, morpholine can act as a base or a nucleophilic catalyst to promote the formation of the complex product. The ability to participate in these complex transformations highlights the importance of the morpholine scaffold in the design of efficient synthetic routes to valuable compounds.

Enamines as Ligands or Promoters in Transition Metal-Catalyzed Transformations

Beyond their role in organocatalysis, N-alkenyl morpholines and related enamine structures can also serve as ligands for transition metals, influencing the outcome of catalytic reactions. The nitrogen atom of the morpholine ring and the π-system of the enamine can coordinate to a metal center, thereby modifying its electronic and steric properties. This coordination can enhance the catalyst's activity, selectivity, and stability. researchgate.netrsc.org

Palladium-catalyzed cross-coupling reactions, for instance, are fundamental transformations in organic synthesis, and the choice of ligand is crucial for their success. researchgate.netnih.gov Morpholine-containing ligands have been developed for these reactions. For example, morpholine-liganded palladium(II) N-heterocyclic carbene (NHC) complexes have been synthesized and characterized, demonstrating the ability of the morpholine moiety to coordinate to palladium. rsc.org

While specific applications of 4-(Hex-1-en-1-yl)morpholine as a ligand are not widely reported, the principle of using N-alkenyl amines as ligands is established. The development of palladium-catalyzed C-H alkenylation of aliphatic amines has been shown to be facilitated by amino acid-derived ligands, which promote the alkenylation process. mdpi.com This suggests that the enamine functionality, in conjunction with the morpholine ring, could be tailored to create effective ligands for a range of transition metal-catalyzed reactions, including cross-coupling, C-H activation, and other important transformations. nih.govrsc.org

Strategies for Catalyst Recovery and Reusability in Green Chemistry Contexts

The principles of green chemistry emphasize the importance of developing sustainable chemical processes, which include the efficient recovery and reuse of catalysts. Organocatalysts, such as those based on morpholine enamines, are often used in homogeneous catalysis, which can present challenges for catalyst separation and recycling. bme.humetu.edu.tr To address this, various strategies have been developed to immobilize these catalysts, facilitating their recovery and reuse.

One common approach is the immobilization of the organocatalyst onto a solid support, such as a polymer resin or silica (B1680970) gel. rsc.org This heterogenization allows for the easy separation of the catalyst from the reaction mixture by simple filtration. rsc.org For instance, a polystyrene-immobilized pyrrolidine catalyst has been shown to be recyclable for multiple consecutive reactions without a significant loss of activity or selectivity. rsc.org Similar strategies can be applied to morpholine-based catalysts.

Another promising approach is the use of continuous flow reactors. In a flow system, the catalyst can be immobilized in a packed-bed reactor, and the reactants are continuously passed through it. This not only allows for easy separation of the product but also enables automation and process intensification. The development of recyclable organocatalysts is a key area of research, and the application of these strategies to morpholine enamine catalysis will be crucial for their adoption in large-scale, sustainable chemical manufacturing. bme.hu

Emerging Trends and Future Perspectives in 4 Hex 1 En 1 Yl Morpholine Research

Development of Novel Reaction Architectures and Synthetic Methodologies

The synthesis of enamines, such as 4-(Hex-1-en-1-yl)morpholine, traditionally involves the acid-catalyzed condensation of a secondary amine (morpholine) with a corresponding aldehyde or ketone (hexanal). This established method, often requiring azeotropic removal of water, serves as a reliable foundation. However, the future of its synthesis is moving towards more efficient, sustainable, and versatile protocols.

Emerging trends focus on the development of novel catalytic systems that obviate the need for harsh acid catalysts and high temperatures. Methodologies employing solid-supported catalysts or Lewis acids are gaining traction for their ease of separation and recyclability. Furthermore, innovative approaches in morpholine (B109124) synthesis itself, such as photocatalytic couplings of silicon amine protocol (SLAP) reagents with aldehydes or redox-neutral protocols using reagents like ethylene (B1197577) sulfate, provide new avenues for creating diverse and functionalized morpholine scaffolds that can be converted into specialized enamines. organic-chemistry.org These strategies enable the construction of more complex molecular architectures where the enamine moiety is incorporated into a larger, multifunctional molecule in a single, streamlined process.

Exploration of New Electrophilic Partners and Substrates

The reactivity of 4-(Hex-1-en-1-yl)morpholine is defined by the nucleophilicity of its β-carbon atom, making it an excellent partner for a wide range of electrophiles. While its reactions with classic electrophiles like alkyl halides and α,β-unsaturated carbonyls are well-understood, current research is venturing into more complex and unconventional electrophilic partners to generate novel molecular frameworks.

One significant area of exploration involves the reaction with electron-deficient heteroaromatic systems. For instance, the closely related 4-(cyclohex-1-en-1-yl)morpholine has been shown to react with 3-nitroindole in a spontaneous and highly diastereoselective dearomatizing process. researchgate.net This type of reaction, forming a new C-C bond at the C2 position of the indole, opens pathways to complex, highly substituted indoline (B122111) structures from simple starting materials. researchgate.net

Future research is poised to expand this reactivity to other electrophilic partners. Activated alkynes, for example, are promising substrates for conjugate addition reactions with enamines, a process sometimes referred to as an "amino-yne" reaction. acs.org This would lead to the formation of γ,δ-unsaturated amine derivatives, which are versatile synthetic intermediates. The exploration of these new partnerships is crucial for expanding the synthetic utility of 4-(Hex-1-en-1-yl)morpholine beyond traditional applications.

Table 1: Potential Electrophilic Partners for 4-(Hex-1-en-1-yl)morpholine

| Electrophile Class | Example | Potential Product Type |

|---|---|---|

| Activated Heteroarenes | 3-Nitroindole | Substituted Indolines |

| Activated Alkynes | Methyl propiolate | γ,δ-Unsaturated Amines |

| Azodicarboxylates | Diethyl azodicarboxylate | α-Hydrazino Aldehyde Derivatives |

Integration with Flow Chemistry and Automated Synthesis

The integration of enamine chemistry with continuous flow technology represents a significant leap forward in terms of safety, efficiency, and scalability. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for the often exothermic and rapid reactions involving enamines.

In the context of 4-(Hex-1-en-1-yl)morpholine, flow reactors can be utilized for both its synthesis and subsequent reactions. The synthesis from morpholine and hexanal (B45976) can be performed in a continuous stream, with in-line water removal, leading to higher throughput and product consistency. Subsequently, the enamine-containing stream can be directly merged with a stream of an electrophile, allowing for the rapid and controlled formation of the desired product. acs.org This "telescoped" approach, where multiple reaction steps are integrated into a single continuous process, minimizes manual handling and the isolation of potentially unstable intermediates. tue.nl

Automated synthesis platforms, guided by algorithms, can use this flow setup to rapidly screen a wide array of electrophiles and reaction conditions, accelerating the discovery of new reactions and the optimization of existing ones. This synergy between flow chemistry and automation is a key trend that will likely dominate the future of synthetic organic chemistry. organic-chemistry.org

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms, kinetics, and the role of transient intermediates is being enabled by advanced spectroscopic techniques applied in situ. Monitoring reactions as they happen, without the need for quenching and sampling, provides a much more accurate picture of the chemical transformation.

For reactions involving 4-(Hex-1-en-1-yl)morpholine, techniques such as rapid-injection Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy are invaluable. mpg.de

In Situ NMR: This technique allows for the direct observation and quantification of reactants, products, and, crucially, short-lived intermediates. In enamine reactions with nitroalkenes, for example, in situ ¹H NMR has been used to detect the formation of transient cyclobutane (B1203170) intermediates, providing direct evidence for a stepwise [2+2] cycloaddition mechanism that would be invisible to traditional analysis. acs.orgresearchgate.net

In Situ FTIR: By monitoring characteristic vibrational frequencies, such as the C=C stretch of the enamine and the C=O stretch of an electrophile, real-time kinetic data can be acquired. This allows for precise determination of reaction rates and endpoints.

These techniques provide a wealth of mechanistic data that is essential for rational reaction optimization and the development of more robust and efficient synthetic processes.

Table 2: Spectroscopic Techniques for In Situ Monitoring of Enamine Reactions

| Technique | Information Gained | Application Example |

|---|---|---|

| NMR Spectroscopy | Structural elucidation of intermediates, reaction kinetics, quantification of species | Detection of cyclobutane intermediates in reactions with nitroalkenes acs.org |

| FTIR Spectroscopy | Real-time concentration tracking, kinetic analysis, endpoint determination | Monitoring the consumption of the enamine C=C bond during alkylation |

Theoretical and Experimental Synergies in Enamine Reactivity Studies

The collaboration between computational chemistry and experimental work is a powerful paradigm for advancing the understanding of enamine reactivity. Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the electronic structures, stabilities, and transition states of molecules and reactions involving compounds like 4-(Hex-1-en-1-yl)morpholine. nih.gov

Theoretical studies can predict key properties that govern reactivity:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to rationalize the nucleophilicity of the enamine and its interactions with various electrophiles.

Reaction Pathways: DFT calculations can map out the energy profiles of different potential reaction mechanisms (e.g., concerted vs. stepwise pathways), allowing researchers to predict the most likely course of a reaction and understand the origins of stereoselectivity. researchgate.net

Structural Parameters: Theoretical calculations can determine bond lengths and angles in intermediates and transition states, providing a structural basis for observed reactivity. researchgate.net

These theoretical predictions provide hypotheses that can be tested experimentally. For instance, if DFT predicts an unusual intermediate, experimentalists can use in situ spectroscopic techniques to search for it. researchgate.net Conversely, unexpected experimental results can prompt new theoretical investigations to explain the observations. This synergistic loop accelerates the pace of discovery and leads to a more profound and predictive understanding of chemical reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(hex-1-en-1-yl)morpholine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via enamine formation, analogous to methods used for 4-(1-cyclohexenyl)morpholine. React morpholine with hex-1-en-1-yl halides or carbonyl precursors under controlled pH and temperature. Optimization involves varying solvents (e.g., ethanol, THF), catalysts (e.g., p-toluenesulfonic acid), and reaction times, as demonstrated in similar enamine syntheses . Characterization via H NMR and GC-MS is critical to confirm purity and structural integrity.

Q. How should researchers handle and store 4-(hex-1-en-1-yl)morpholine to ensure safety and stability?

- Methodological Answer : Store in sealed, corrosion-resistant containers under inert gas (N/Ar) to prevent oxidation. Avoid contact with strong oxidizers to mitigate decomposition into toxic gases (e.g., CO, HCN). Work in well-ventilated fume hoods with PPE (nitrile gloves, goggles, lab coats) to minimize inhalation and dermal exposure. Stability assessments under varying temperatures (4°C to 25°C) and humidity levels are recommended to establish shelf-life .

Q. What spectroscopic techniques are most effective for characterizing the structure of 4-(hex-1-en-1-yl)morpholine?

- Methodological Answer : Use H/C NMR to confirm the morpholine ring and hexenyl substituent geometry. IR spectroscopy identifies functional groups (C=C stretch at ~1650 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, employ SHELX programs (e.g., SHELXL) to resolve 3D structures from single-crystal X-ray diffraction data .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-(hex-1-en-1-yl)morpholine in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and regioselectivity in Diels-Alder reactions. Compare frontier molecular orbitals (HOMO/LUMO) of the hexenyl group with dienophiles to predict reaction pathways. Validate computational results experimentally using kinetic studies (e.g., monitoring reaction rates via HPLC) .

Q. What strategies resolve contradictions in experimental data regarding the compound's stability under different pH conditions?

- Methodological Answer : Apply systematic pH-dependent stability studies (pH 2–12) with UV-Vis spectroscopy to track degradation products. Use LC-MS to identify intermediates. Cross-reference findings with thermodynamic simulations (e.g., Gibbs free energy calculations) to reconcile discrepancies. Frameworks like FINER criteria ensure the hypothesis addresses feasibility and novelty .

Q. How does the hexenyl substituent influence pharmacological activity compared to other morpholine derivatives?

- Methodological Answer : Conduct comparative binding assays (e.g., cytochrome P450 inhibition) using analogs like 4-(2-chlorobenzyl)morpholine. Evaluate solubility via shake-flask methods in PBS (pH 7.4) and metabolic stability using liver microsomes. Structure-activity relationship (SAR) analysis identifies lipophilicity and steric effects introduced by the hexenyl chain .

Data Contradiction Analysis

Q. How should researchers address conflicting results in the compound's solubility across different solvent systems?

- Methodological Answer : Perform solubility screens in polar (water, DMSO) and non-polar solvents (hexane, chloroform) using nephelometry to detect turbidity. Validate with shake-flask experiments (24-hour equilibration). Statistical tools like ANOVA assess variability, while molecular dynamics (MD) simulations explain solvent interactions .

Experimental Design Considerations

Q. What controls are essential when assessing the compound's toxicity in cell-based assays?

- Methodological Answer : Include vehicle controls (e.g., DMSO), positive controls (e.g., cisplatin for apoptosis), and negative controls (untreated cells). Dose-response curves (1–100 µM) with triplicate replicates ensure reproducibility. Confocal microscopy or flow cytometry quantifies cell viability and morphological changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.